molecular formula C17H15BrN2O2S B8098337 2-Benzenesulfonyl-9-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

2-Benzenesulfonyl-9-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B8098337
M. Wt: 391.3 g/mol
InChI Key: IXSOOJFZLANLKR-UHFFFAOYSA-N
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Description

2-Benzenesulfonyl-9-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Friedel-Crafts Acylation: This method involves the acylation of indole with benzenesulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Bromination: The bromo group is introduced through electrophilic aromatic substitution, often using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Benzenesulfonyl-9-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alkoxides.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2, in acidic or neutral conditions.

  • Reduction: LiAlH4, H2 with Pd/C catalyst, in anhydrous ether or THF.

  • Substitution: Amines, alkoxides, in polar aprotic solvents like DMF or DMSO.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted indoles or benzene derivatives.

Scientific Research Applications

This compound has shown significant potential in various scientific research applications:

  • Medicine: It has been studied for its anti-cancer properties, showing promising results in inhibiting tumor growth.

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: Its biological activity has been explored in various assays, including enzyme inhibition and receptor binding studies.

  • Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-Benzenesulfonyl-9-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exerts its effects involves interaction with specific molecular targets and pathways. For instance, in anti-cancer applications, it may inhibit key enzymes involved in cell proliferation or induce apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

  • 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: A closely related compound without the benzenesulfonyl and bromo groups.

  • 2-Benzenesulfonyl-9-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Similar structure with a chlorine atom instead of bromine.

  • 2-Benzenesulfonyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Lacks the bromo group.

Uniqueness: 2-Benzenesulfonyl-9-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to the presence of both the benzenesulfonyl and bromo groups, which contribute to its distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(benzenesulfonyl)-9-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2S/c18-14-7-4-8-16-17(14)13-11-20(10-9-15(13)19-16)23(21,22)12-5-2-1-3-6-12/h1-8,19H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSOOJFZLANLKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C2C(=CC=C3)Br)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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